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Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane-D2

Cat. No.: B052313 Get Quote

Technical Support Center: 1,1,1,2-
Tetrachloroethane-D2
Welcome to the technical support center for handling deuterated solvents. This guide provides

troubleshooting advice and detailed protocols for the effective removal of residual 1,1,1,2-
Tetrachloroethane-D2 from your samples before NMR analysis.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant residual peak of 1,1,1,2-Tetrachloroethane-D2 in my NMR

spectrum?

A significant residual peak is typically observed because 1,1,1,2-Tetrachloroethane-D2 is a

high-boiling point solvent with a relatively low vapor pressure at room temperature.[1][2] This

makes it difficult to remove completely using standard evaporation techniques that work well for

lower-boiling solvents like Chloroform-d or Acetone-d6.

Q2: What are the primary methods to remove residual 1,1,1,2-Tetrachloroethane-D2?

The most effective methods involve increasing the efficiency of evaporation. The main

techniques are:

High Vacuum Drying: Applying a high vacuum for an extended period can effectively remove

the solvent.[3][4]
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Azeotropic Removal: Adding a lower-boiling point solvent and repeatedly co-evaporating the

mixture can efficiently "chase" out the higher-boiling 1,1,1,2-Tetrachloroethane-D2.[3][5]

Inert Gas Stream: Passing a gentle stream of an inert gas (like nitrogen or argon) over the

sample can accelerate evaporation. This can be combined with gentle heating.

Q3: My compound is heat-sensitive. How can I remove the solvent without degrading my

sample?

If your sample is thermally labile, you should avoid heating. Instead, rely on extended high

vacuum drying at room temperature. While this may take longer (from several hours to

overnight), it is the safest method for delicate compounds.[3] Azeotropic removal using a low-

boiling solvent that can be removed at low temperatures is also a viable option.

Q4: Can I use a drying agent like sodium sulfate or molecular sieves?

Drying agents such as sodium sulfate, magnesium sulfate, and molecular sieves are primarily

used to remove residual water from organic solutions.[3][6][7] They are not effective for

removing the organic solvent itself from your final, isolated compound. Proper drying of your

sample should occur before dissolving it in the deuterated NMR solvent.[8]

Q5: How can I prevent this issue in future experiments?

The best strategy is to use the minimal amount of 1,1,1,2-Tetrachloroethane-D2 required to

dissolve your sample for NMR analysis. Additionally, ensure your isolated compound is as pure

and dry as possible before you dissolve it. If your compound is soluble in an alternative, lower-

boiling deuterated solvent, consider using that instead.

Data Presentation: Physical Properties
Understanding the physical properties of 1,1,1,2-Tetrachloroethane-D2 is crucial for selecting

an appropriate removal strategy. The data below is for the closely related 1,1,2,2-isomer, which

has very similar physical properties.
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Property Value Significance for Removal

Boiling Point
145-146 °C (at 737 mmHg)[1]

[2][9]

The high boiling point means

significant energy (heat) or a

strong vacuum is needed for

evaporation.

Vapor Pressure 6.6 hPa (at 20 °C)[1][2]

The low vapor pressure

indicates slow evaporation at

room temperature and

atmospheric pressure.

Density ~1.62 g/mL (at 25 °C)[1][9]

High density; not directly

related to removal from a

sample film.

Solubility

Soluble in common organic

solvents (ether, chloroform,

acetone)[2][10]

This property is key for

performing azeotropic removal

with a more volatile solvent.

Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and removing residual

1,1,1,2-Tetrachloroethane-D2.
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Residual 1,1,1,2-Tetrachloroethane-D2
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Click to download full resolution via product page

Caption: Troubleshooting workflow for residual solvent removal.

Experimental Protocols
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Protocol 1: High Vacuum Drying

This is the most straightforward method for removing residual solvent when the sample is not

volatile.

Preparation: Ensure your sample is in a suitable round-bottom flask or vial that can be

attached to a high vacuum line (Schlenk line).

Initial Evaporation: If there is a large volume of solvent, first reduce it on a rotary evaporator.

Aim to get a thin film or dry powder.

High Vacuum Connection: Securely attach the flask to the high vacuum line. Use a liquid

nitrogen or dry ice/acetone cold trap to protect the pump.

Application of Vacuum: Open the flask to the vacuum. For thermally stable compounds, the

flask can be gently warmed in a water bath (30-40°C) to increase the solvent's vapor

pressure. For sensitive compounds, perform this step at ambient temperature.

Duration: Maintain the sample under high vacuum for at least 2-4 hours. For stubborn traces

or thermally sensitive compounds left at room temperature, drying overnight may be

necessary.[3]

Completion: Once drying is complete, gently break the vacuum with an inert gas like nitrogen

or argon before preparing your NMR sample.

Protocol 2: Azeotropic Removal (Co-evaporation)

This method is highly effective for high-boiling solvents and can often be performed at lower

temperatures.[5]

Preparation: Start with your sample in a round-bottom flask, ideally after initial concentration

on a rotary evaporator.

Add Volatile Solvent: Add a small volume (e.g., 1-2 mL) of a volatile solvent in which your

compound is soluble. Dichloromethane or Chloroform are good choices due to their low

boiling points and ability to dissolve many organic compounds.
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Co-evaporation: Connect the flask to a rotary evaporator and remove the solvent mixture

under reduced pressure. The goal is to create a vapor that contains both the volatile solvent

and the 1,1,1,2-Tetrachloroethane-D2.

Repeat: Repeat steps 2 and 3 at least two more times. This repeated "washing" and

evaporation effectively removes the higher-boiling solvent.[3]

Final Drying: After the final co-evaporation, place the flask on a high vacuum line for 30-60

minutes to remove any remaining traces of the volatile solvent used for the azeotrope.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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